Introduction: The Scientific Profile of Aminopentamide Sulfate
Introduction: The Scientific Profile of Aminopentamide Sulfate
An In-depth Technical Guide to the Synthesis and Characterization of Aminopentamide Sulfate
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[1][2] As its sulfate salt, it is employed in veterinary medicine as an antispasmodic and antidiarrheal drug for dogs and cats.[3][4][5] Its mechanism of action involves the non-selective antagonism of muscarinic receptors, primarily targeting the smooth muscle of the gastrointestinal tract.[2] This activity reduces gastric motility, decreases gastric acid secretion, and lowers gastric acidity, making it effective for treating conditions like vomiting, diarrhea, and visceral spasms.[2][4][5]
From a chemical standpoint, aminopentamide sulfate (C₁₉H₂₄N₂O·H₂SO₄) is the sulfuric acid salt of the aminopentamide free base.[6] The molecule features a quaternary carbon atom bonded to two phenyl rings, a propylamine chain with a terminal dimethylamino group, and an amide functional group. This structure is key to its pharmacological activity. This guide provides a comprehensive overview of a robust laboratory-scale synthesis and a multi-faceted characterization workflow for aminopentamide sulfate, designed for professionals in drug development and chemical research.
Part 1: Chemical Synthesis Pathway
The synthesis of aminopentamide sulfate is typically achieved through a two-step process: first, the formation of the aminopentamide free base from a nitrile precursor, followed by its conversion to the more stable and water-soluble sulfate salt. The most common and efficient starting material for this synthesis is α,α-diphenyl-γ-dimethylaminovaleronitrile.
Causality in Synthesis Design
The chosen pathway hinges on the conversion of a nitrile group (-C≡N) into a primary amide group (-CONH₂). This is a classic and reliable transformation in organic synthesis.
-
Amide Formation: The reaction of the starting nitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate provides the necessary nucleophilic attack and subsequent rearrangement to form the amide.[7] Refluxing in ethanol provides the thermal energy required to overcome the activation barrier for the reaction.
-
Salt Formation: The aminopentamide free base is an oily solid that can be difficult to handle and purify. Conversion to its sulfate salt serves multiple purposes. It creates a stable, crystalline solid with a distinct melting point, which simplifies purification by recrystallization and is essential for pharmaceutical formulation.[7][8] The use of concentrated sulfuric acid in an alcoholic solvent like isopropanol allows for the direct protonation of the basic dimethylamino group, leading to the precipitation of the sulfate salt.[7]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of Aminopentamide Sulfate.
Experimental Protocol: Synthesis
Step 1: Synthesis of Aminopentamide Free Base
-
To a round-bottom flask equipped with a reflux condenser, add α,α-diphenyl-γ-dimethylaminovaleronitrile (14 g, 0.05 mol), sodium acetate (16 g, 0.2 mol), and hydroxylamine hydrochloride (14 g, 0.2 mol).[7]
-
Add 75 mL of ethyl alcohol and bring the mixture to reflux.
-
Maintain reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 18 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 250 mL of cold water.
-
Neutralize the solution with concentrated ammonium hydroxide until a heavy white precipitate forms.[7]
-
Allow the mixture to stand until the precipitate solidifies completely.
-
Filter the solid material using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from isopropanol. Typically, three recrystallizations are sufficient to yield pure aminopentamide free base, which melts at 177-179°C.[7]
Step 2: Conversion to Aminopentamide Sulfate
-
Dissolve the purified aminopentamide free base (e.g., 0.85 mol) in one liter of isopropanol in a suitable flask.[7]
-
While stirring, add concentrated sulfuric acid (70 mL) as rapidly as possible without excessive boiling.[7] A white crystalline precipitate of aminopentamide sulfate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crystalline product and wash with cold isopropanol, followed by diethyl ether to facilitate drying.
-
Dry the final product under vacuum at 105°C for 4 hours.[9] The product should be a white crystalline powder.[7]
Part 2: Physicochemical and Spectroscopic Characterization
A rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized aminopentamide sulfate. This process integrates physical measurements with advanced spectroscopic and chromatographic techniques, benchmarked against established standards such as the United States Pharmacopeia (USP).[9]
Physicochemical Properties
The fundamental properties of the synthesized compound must align with reference values.
| Property | Expected Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O · H₂SO₄ | [9] |
| Molecular Weight | 394.49 g/mol | [6] |
| Appearance | White crystalline powder | [7][8] |
| Melting Range | 179°C to 186°C | [9] |
| Solubility | Very soluble in water and ethanol | [7] |
| pH (2.5% solution) | 1.2 to 3.0 | [9] |
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of Aminopentamide Sulfate.
Spectroscopic and Chromatographic Analysis
1. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a primary identification method according to the USP monograph.[9][10]
-
Protocol (ATR-FTIR):
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the dried aminopentamide sulfate powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹.
-
The resulting spectrum should exhibit maxima at the same wavelengths as a USP Aminopentamide Sulfate Reference Standard.[9]
-
-
Expected Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretch (primary amide) |
| ~3060-3030 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1680-1650 | C=O stretch (Amide I band) |
| ~1600, ~1495 | Aromatic C=C ring stretch |
| ~1100 | S=O stretch (sulfate ion) |
| ~750, ~700 | C-H out-of-plane bend (monosubstituted benzene) |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure.
-
Protocol:
-
Dissolve ~10-20 mg of aminopentamide sulfate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Data (Qualitative):
-
Aromatic Protons: Multiple signals in the ~7.2-7.6 ppm range, corresponding to the two phenyl rings.
-
Aliphatic Protons: Signals corresponding to the -CH₂-, -CH-, and methyl groups of the pentanamide backbone.
-
N-Methyl Protons: A singlet corresponding to the -N(CH₃)₂ group.
-
Amide Protons: A broad signal for the -CONH₂ protons.
-
3. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent molecule and its fragments, thereby confirming the elemental composition.[11][12]
-
Protocol (LC-MS):
-
Prepare a dilute solution of the sample in a suitable mobile phase (e.g., acetonitrile/water with formic acid).
-
Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum.
-
-
Expected Data: The primary ion observed should correspond to the protonated free base [M+H]⁺ of aminopentamide.
4. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. It is the gold standard for determining the purity of a drug substance.[14][15]
-
Protocol (Purity Determination):
-
Standard Preparation: Prepare a solution of USP Aminopentamide Sulfate RS in the mobile phase at a known concentration (e.g., 0.02 mg/mL).[16]
-
Sample Preparation: Prepare a solution of the synthesized aminopentamide sulfate at the same concentration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculate the purity by comparing the peak area of the principal peak in the sample chromatogram to that of the standard. The purity should be between 95.0% and 103.0%.[9]
-
-
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 3.9-mm × 30-cm; L1 packing[16] |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., sodium lauryl sulfate and phosphoric acid)[14][17] |
| Flow Rate | ~1.0 mL/min[16] |
| Detector | UV at 254 nm[16] |
| Column Temperature | 40°C[16] |
| System Suitability | Tailing factor: ≤ 2.0; RSD for replicate injections: ≤ 2.0%[16][17] |
Conclusion
This guide outlines a validated and logical framework for the synthesis and comprehensive characterization of aminopentamide sulfate. The synthesis pathway is robust, relying on well-established organic transformations. The characterization workflow employs a suite of orthogonal analytical techniques, grounded in pharmacopeial standards, to provide a self-validating system for confirming the identity, strength, quality, and purity of the final compound. Adherence to these protocols ensures that the synthesized material is suitable for further research and development in the pharmaceutical sciences.
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Aminopentamid Sulfate - ChemBK. (n.d.). Retrieved from [Link]
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Aminopentamide Sulfate | C19H26N2O5S. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Separation of Aminopentamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy. Retrieved from [Link]
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Physicochemical Characterization of Complex Drug Substances. (2016). PubMed Central. National Institutes of Health. Retrieved from [Link]
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Aminopentamide (Centrine®) for Dogs and Cats. (2015). PetPlace. Retrieved from [Link]
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